Hexakis(trideuteriomethyl)melamine

Description

Significance of Deuterium (B1214612) Substitution in Organic Compounds for Research

The replacement of hydrogen with deuterium in an organic molecule, while a minimal structural change, can lead to significant alterations in the compound's physicochemical properties. nih.govontosight.ai This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down reaction rates. fiveable.mescielo.org.mx This effect is a cornerstone of mechanistic studies in organic chemistry, allowing researchers to identify rate-determining steps and elucidate reaction pathways. fiveable.me

Beyond reaction kinetics, deuteration can influence a molecule's metabolic stability. nih.gov By strategically placing deuterium at sites vulnerable to metabolic breakdown, the rate of metabolism can be significantly reduced. nih.gov This principle has been successfully applied in drug discovery to improve the pharmacokinetic profiles of therapeutic agents. nih.gov Furthermore, deuterium labeling is an invaluable tool in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the distinct mass of deuterium allows for the tracking and quantification of labeled molecules with high precision. fiveable.me

Role of Hexakis(trideuteriomethyl)melamine in Elucidating Melamine-Related Phenomena

This compound serves as a crucial internal standard in the analysis of melamine (B1676169) in various matrices, including food products. tandfonline.comsigmaaldrich.com In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of a deuterated standard, such as this compound, to a sample allows for accurate quantification of the non-deuterated analyte (melamine). tandfonline.comsigmaaldrich.comwaters.comchromatographyonline.com The deuterated standard behaves almost identically to the analyte during sample preparation and analysis, but its different mass allows it to be distinguished and measured separately. researchgate.net This corrects for any loss of analyte during the extraction and analysis process, leading to more reliable and precise results. canada.ca

The use of deuterated melamine derivatives is essential for understanding the formation of harmful complexes, such as the melamine-cyanuric acid complex implicated in renal toxicity. researchgate.netnih.govresearchgate.net By using labeled compounds, researchers can track the individual components and study the dynamics of complex formation. Furthermore, investigating the excited-state dynamics of melamine and its derivatives, often performed in deuterated solvents like D₂O for improved infrared transparency, provides insights into their photochemical behavior. mdpi.com

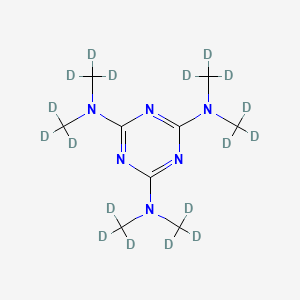

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trideuteriomethyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVWYPNAQBNQJQ-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=NC(=N1)N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216097 | |

| Record name | Melamine, hexa(methyl-d(sub 3))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65886-69-3 | |

| Record name | Melamine, hexa(methyl-d(sub 3))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine, hexa(methyl-d(sub 3))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development and Evolution of Deuterated Compound Research

Methodologies for Deuteration of Melamine (B1676169) Scaffolds

The introduction of trideuteriomethyl groups onto the melamine core is most effectively achieved through synthetic construction rather than direct hydrogen/deuterium exchange on a pre-existing hexakis(methoxymethyl)melamine molecule. This is due to the non-labile nature of the C-H bonds in the methyl groups under typical exchange conditions.

One-Step Synthesis Approaches for Deuterated Melamine Analogs

While direct one-step syntheses for deuterated melamine analogs exist, they typically involve deuteration of the amine protons rather than the formation of deuteromethyl groups. For instance, melamine-d6, where the six amine hydrogens are replaced by deuterium, can be synthesized in a single step from cyanuric chloride and deuterated ammonia (B1221849) (ND4OD). Current time information in Bangalore, IN.wipo.intresearchgate.net However, this approach is not suitable for producing hexakis(trideuteriomethyl)melamine.

A more viable, albeit multi-step, strategy for introducing deuterated methyl groups involves the initial synthesis of deuterated methylamine (B109427) or dimethylamine, which can then be used in further synthetic steps. google.com For this compound, a two-step approach is generally favored, starting with the formation of a hexamethylolmelamine (B1198809) intermediate. researchgate.netscispace.com This intermediate is then etherified using a deuterated methanol (B129727) source.

The foundational reaction involves the hydroxymethylation of melamine with formaldehyde (B43269). researchgate.netscispace.com To achieve the desired deuterated product, deuterated formaldehyde (DCDO) would be the logical starting material. The reaction proceeds as follows:

Melamine + 6 DCDO → Hexakis(deuteroxymethyl)melamine

This intermediate would then undergo etherification with trideuteriomethanol (CD3OD) to yield the final product.

Consideration of Hydrogen/Deuterium Exchange Mechanisms in Synthesis

Hydrogen/deuterium (H/D) exchange is a critical factor to consider during the synthesis of isotopically labeled compounds. epo.org While the C-H bonds of the methyl groups are generally stable, the amine protons of melamine are susceptible to exchange with deuterium from solvents or reagents. sigmaaldrich.compharmaffiliates.com This is particularly relevant if D2O is used as a solvent during the initial hydroxymethylation step.

In the context of synthesizing this compound, H/D exchange is not the primary method for introducing the trideuteriomethyl groups. Instead, it is a potential side reaction that needs to be managed. The focus is on using building blocks that already contain the desired isotopic labels, such as deuterated formaldehyde and deuterated methanol. It is important to note that the use of 13C-labeled methyl groups (13CH3) has been shown to be superior to deuterated methyl groups (CD3) in some analytical applications due to the avoidance of isotopic effects that can cause partial separation during chromatography. researchgate.net

Optimization of Reaction Conditions for High Isotopic Purity and Yield

The successful synthesis of this compound hinges on the careful control of reaction parameters to maximize yield and ensure a high degree of deuteration. The principles applied to the synthesis of the non-deuterated analog, hexakis(methoxymethyl)melamine, provide a strong foundation for optimizing the deuterated synthesis. google.comgoogle.com

Influence of pH and Solvent Systems on Deuteration Efficacy

The pH of the reaction medium plays a pivotal role in both the initial hydroxymethylation and the subsequent etherification steps. The reaction of melamine with formaldehyde to form the hexamethylol intermediate is typically carried out under neutral or slightly alkaline conditions, with a pH range of 7 to 9.5 being optimal. google.comgoogle.com Maintaining a pH above 7.5 is crucial for obtaining a crystalline, easily filterable hexamethylolmelamine product. google.com For the deuterated synthesis, using deuterated formaldehyde, the same pH control would be essential. The basicity of the amine groups is a key factor, and different R groups can affect this, thereby influencing the optimal pH for the reaction. youtube.com

The subsequent etherification of the hexamethylol intermediate with methanol (or in this case, trideuteriomethanol) is catalyzed by acid. researchgate.net The pH is typically adjusted to a range of 1 to 3 to facilitate the reaction. google.com The choice of solvent is also critical. While the hydroxymethylation can be conducted in an aqueous medium, the etherification step benefits from a non-aqueous environment to drive the equilibrium towards the ether product. google.comgoogle.com Using an excess of trideuteriomethanol can serve as both the reactant and the solvent.

The formation of biogenic amines in other systems has been shown to be highly dependent on pH, with acidic conditions often favoring decarboxylase activity. nih.gov While not directly analogous, this highlights the general principle of pH control in reactions involving amino groups.

Control of Formaldehyde and Methanol Ratios in Alkylation/Deuteration Processes

The stoichiometry of the reactants is a key determinant of the final product's composition. To achieve a high degree of substitution, a significant excess of formaldehyde is required in the initial step. Molar ratios of formaldehyde to melamine of at least 6.5:1, and often as high as 12:1, are employed to drive the reaction towards the formation of hexamethylolmelamine. google.comgoogle.com For the synthesis of this compound, a similar excess of deuterated formaldehyde would be necessary.

In the subsequent etherification step, a large excess of the alcohol is also used to ensure complete reaction and achieve a high degree of etherification. google.com In the case of the deuterated synthesis, a significant molar excess of trideuteriomethanol would be used. The presence of water is detrimental to the etherification reaction as it can lead to the reverse reaction, so minimizing water content is crucial for achieving high yields of the desired this compound. google.com

| Parameter | Hydroxymethylation Step (with DCDO) | Etherification Step (with CD3OD) |

| pH | 7.0 - 9.5 | 1.0 - 3.0 |

| Molar Ratio (Reagent:Melamine) | DCDO:Melamine ≥ 6.5:1 | CD3OD:Hexamethylolmelamine > 20:1 |

| Solvent | Aqueous or Methanolic | Excess CD3OD (non-aqueous) |

| Temperature | 50 - 70 °C | ~50 °C |

Purification Techniques for Deuterated Melamine Derivatives

The purification of this compound is essential to remove any unreacted starting materials, partially deuterated species, and other by-products. The purification strategies for melamine and its derivatives generally involve crystallization and chromatographic methods.

Crude melamine can be purified by treating its aqueous solution at elevated temperatures (110-170°C) in the presence of an alkali metal carbonate to decompose condensation by-products. wipo.intgoogle.comepo.org Another approach involves quenching a melamine melt, followed by decomposition of by-products with an alkali, stripping, and crystallization. epo.org

For etherified melamine derivatives, purification often involves removing the catalyst by neutralization and then separating the product from the excess alcohol and any remaining water, typically through distillation or evaporation under reduced pressure. google.comgoogle.com Given that this compound is a solid, recrystallization from a suitable solvent would be a primary purification method.

For isotopically labeled compounds, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for assessing purity and confirming the degree of isotopic labeling. mdpi.org The use of isotopically labeled internal standards is a common practice in such analyses. nih.gov It is important to note that melamine-d6, with deuterated amine groups, is considered unsuitable as a mass spectrometric standard in protic solvents due to the exchangeable nature of the deuterium atoms. sigmaaldrich.compharmaffiliates.com This underscores the stability of the trideuteriomethyl groups in the target compound, making it a more suitable standard for certain applications.

Assessment of Isotopic Enrichment and Distribution

The precise determination of isotopic enrichment and the distribution of deuterium atoms within the this compound molecule are critical for its application as an internal standard and in metabolic studies. Various analytical techniques are employed to quantify the level of deuterium incorporation and to ensure the label is at the intended positions. The primary methods for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bvsalud.orgrsc.org

High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be calculated. For this compound, the introduction of eighteen deuterium atoms (six -CD3 groups) results in a significant mass shift compared to its non-deuterated counterpart, Hexakis(hydroxymethyl)melamine.

A strategy involving liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) can be employed to determine the isotopic enrichment. rsc.org This involves recording the full scan mass spectrum, extracting the isotopic ions, and integrating their signals to calculate the enrichment. rsc.org The presence of partially deuterated isotopologues (molecules with fewer than the desired number of deuterium atoms) can also be identified and quantified, which is crucial for assessing the purity of the labeled compound. bvsalud.org

Table 1: Illustrative Mass Spectrometry Data for Isotopic Enrichment of this compound

| Isotopologue | Theoretical Mass (amu) | Observed m/z | Relative Abundance (%) |

| d0 (unlabeled) | 306.15 | 306.15 | < 0.1 |

| ... | ... | ... | ... |

| d15 | 321.24 | 321.24 | 1.5 |

| d16 | 322.25 | 322.25 | 4.5 |

| d17 | 323.26 | 323.26 | 15.0 |

| d18 (fully labeled) | 324.26 | 324.26 | 78.9 |

Note: The data presented in this table is illustrative and serves to demonstrate the expected distribution of isotopologues in a highly enriched sample.

Furthermore, ²H-NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing information about their chemical environment and confirming their location on the methyl groups. Techniques like Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance (SNIF-NMR) have been developed to accurately determine isotopic ratios at specific sites within a molecule. wikipedia.org While typically used for natural abundance, the principles can be adapted for highly enriched compounds.

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Expected Observation | Interpretation |

| ¹H | ~4.8-5.2 | Greatly diminished or absent signal | Successful replacement of protons with deuterium in the methyl groups |

| ¹³C | ~65-70 | Signal corresponding to the methyl carbons | Confirms the integrity of the carbon skeleton |

| ²H | ~4.8-5.2 | Strong signal | Direct evidence of deuterium incorporation at the methyl positions |

The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of the isotopic enrichment and distribution in this compound, ensuring its quality and suitability for its intended applications. rsc.org

Advanced Spectroscopic Characterization and Methodologies for Hexakis Trideuteriomethyl Melamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its multi-nuclear capabilities are particularly insightful for studying deuterated compounds like Hexakis(trideuteriomethyl)melamine.

Deuterium (B1214612) NMR (²H NMR) in Structural and Dynamic Investigations

Deuterium (²H) NMR spectroscopy is a powerful tool for directly probing the deuterated sites within a molecule. In this compound, the six trideuteriomethyl (-CD₃) groups are chemically equivalent, leading to the expectation of a single resonance in the ²H NMR spectrum. The chemical shift of deuterium nuclei is nearly identical to that of protons in the same chemical environment. The quadrupolar nature of the deuterium nucleus leads to broader signals compared to proton NMR, and the relaxation of these nuclei is a sensitive probe of molecular dynamics. nysbc.org

Key Research Findings:

The ²H NMR spectrum is anticipated to show a single peak corresponding to the eighteen equivalent deuterium atoms of the six -CD₃ groups.

The chemical shift is expected to be in the range typical for methyl groups attached to a nitrogen atom, which is part of an electron-rich aromatic system.

Table 1: Estimated ²H NMR Spectral Data for this compound

| Nucleus | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ²H | ~2.9 - 3.2 | Singlet (broad) | N/A | -N(CD₃)₂ |

Note: The chemical shift is estimated based on typical values for N-methyl groups in similar heterocyclic compounds and may vary depending on the solvent and other experimental conditions.

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ¹⁵N) for Comprehensive Characterization

A comprehensive understanding of this compound is achieved by integrating data from ¹H, ¹³C, and ¹⁵N NMR spectroscopy. While the primary focus of deuteration is often to eliminate ¹H signals, residual protons can provide valuable information.

¹H NMR: In a fully deuterated sample, the ¹H NMR spectrum should ideally be silent. However, incomplete deuteration would result in signals corresponding to -CHD₂ and -CH₂D groups, which would appear as multiplets due to ¹H-²H coupling. The chemical shift of these residual protons would be similar to that of the non-deuterated analogue, hexamethylmelamine. In the case of melamine (B1676169), the NH₂ protons show a signal around 5.93 ppm in DMSO-d₆. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In this compound, two distinct carbon signals are expected: one for the triazine ring carbons and another for the methyl carbons. The signal for the deuterated methyl carbons (-CD₃) will be a septet due to one-bond coupling with the three deuterium nuclei (I=1). The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms and the aromatic character of the triazine ring. pressbooks.puboregonstate.edu The ¹³C chemical shift of the triazine ring carbons in melamine is approximately 166 ppm. chemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is highly effective for probing the nitrogen environments within the molecule. Two distinct nitrogen signals are anticipated for this compound: one for the triazine ring nitrogens and another for the exocyclic dimethylamino nitrogens. Solid-state NMR studies of melamine have identified distinct nitrogen environments, which can be correlated to the solution-state spectra of its derivatives. researchgate.netresearchgate.net

Table 2: Estimated Multi-Nuclear NMR Spectral Data for this compound

| Nucleus | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹³C | ~165-168 | Singlet | N/A | Triazine ring C |

| ¹³C | ~30-35 | Septet | J(¹³C-²H) ≈ 19-22 | -N(CD₃)₂ |

| ¹⁵N | ~-280 to -300 | Singlet | N/A | Triazine ring N |

| ¹⁵N | ~-320 to -340 | Singlet | N/A | -N(CD₃)₂ |

Note: Chemical shifts are estimated based on data for melamine and related N-methylated derivatives. The exact values can vary with experimental conditions. The ¹³C signal of the -CD₃ group is expected to be a multiplet due to C-D coupling.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption and scattering bands corresponding to distinct molecular vibrations.

Elucidation of Vibrational Modes and Band Assignments in Deuterated Melamine Systems

The vibrational spectra of this compound are expected to show significant differences compared to its non-deuterated counterpart due to the heavier mass of deuterium. Theoretical calculations on melamine and its deuterated analogues have facilitated the assignment of vibrational modes. nycu.edu.twrsc.org The primary differences will be observed in the modes involving the methyl groups. The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹). Similarly, the bending, wagging, and rocking modes of the -CD₃ groups will be shifted to lower wavenumbers. The vibrations of the triazine ring are also likely to be subtly affected by the coupling with the deuterated methyl groups. epa.gov

Table 3: Estimated IR and Raman Band Assignments for this compound

| Estimated Wavenumber (cm⁻¹) | Assignment | IR Activity | Raman Activity |

| ~2250-2100 | ν(C-D) stretch | Strong | Medium |

| ~1550-1580 | Triazine ring stretching | Strong | Strong |

| ~1400-1450 | Triazine ring stretching | Strong | Strong |

| ~1050-1100 | δ(CD₃) deformation | Medium | Weak |

| ~980-1000 | Triazine ring breathing | Weak | Strong |

| ~810-830 | Triazine ring out-of-plane bend | Strong | Weak |

| ~750-780 | ρ(CD₃) rock | Medium | Weak |

Note: These assignments are based on theoretical calculations for deuterated melamine and experimental data for related compounds. nycu.edu.twepa.govresearchgate.net The exact positions and intensities can vary.

Analysis of Anharmonic Effects and Inter-molecular Interactions via Vibrational Spectroscopy

Quantum mechanical calculations that include anharmonicity are crucial for accurately predicting vibrational spectra, especially in the near-infrared (NIR) region where overtones and combination bands appear. mdpi.com While fundamental transitions in the mid-infrared (MIR) are sensitive to intermolecular interactions, such as hydrogen bonding in melamine, the NIR bands are often less affected. mdpi.com In this compound, which lacks N-H protons for classical hydrogen bonding, intermolecular interactions will be dominated by weaker van der Waals forces. The analysis of subtle band shifts and broadening in the vibrational spectra can still provide insights into the packing and intermolecular forces within the solid state. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound, the molecular ion peak ([M]⁺˙) will be significantly shifted compared to hexamethylmelamine due to the presence of eighteen deuterium atoms.

The fragmentation of melamine under electron ionization typically proceeds through the loss of various neutral fragments from the protonated molecular ion. libretexts.org Key fragment ions for melamine (m/z 127) include m/z 85 and m/z 68. For this compound, the fragmentation pathways are expected to be analogous, but the masses of the fragments will be different due to the deuterium labeling. The analysis of these fragmentation patterns can confirm the location of the deuterium atoms within the molecule.

Table 4: Predicted Mass Spectrometric Fragmentation for this compound

| m/z (predicted) | Ion Structure / Fragment Lost |

| 234 | [M]⁺˙ (Molecular Ion) |

| 216 | [M - CD₃]⁺ |

| 189 | [M - N(CD₃)₂]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of melamine and its derivatives. The relative intensities of the peaks would need to be determined experimentally.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of a molecule from its exact mass.

The molecular formula for this compound is C₁₅H₁₂D₁₈N₆O₆. The substitution of eighteen hydrogen atoms with deuterium atoms significantly increases the molecular weight compared to its non-deuterated analog, Hexakis(methoxymethyl)melamine (C₁₅H₃₀N₆O₆). This mass difference serves as a definitive confirmation of successful deuteration.

The theoretical monoisotopic mass of this compound can be calculated with high precision. This calculated value is then compared against the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and experimental mass confirms the identity and isotopic purity of the compound.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Hexakis(methoxymethyl)melamine | This compound |

| Molecular Formula | C₁₅H₃₀N₆O₆ | C₁₅H₁₂D₁₈N₆O₆ |

| Theoretical Monoisotopic Mass (Da) | 390.2227 | 408.3359 |

| Expected [M+H]⁺ Adduct (Da) | 391.2300 | 409.3432 |

Note: The data for this compound is theoretical and represents expected values based on isotopic substitution.

Fragmentation Pathways and Isotopic Signatures in Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the fragments analyzed in the second mass analyzer.

The fragmentation of this compound is expected to proceed through characteristic losses of its side chains. Key fragmentation pathways would likely involve the neutral loss of deuterated formaldehyde (B43269) (CD₂O), trideuteriomethanol (CD₃OD), and larger fragments containing these moieties. These pathways are analogous to those observed for its non-deuterated counterpart.

The isotopic signature is a critical aspect of the MS/MS analysis. The presence of eighteen deuterium atoms makes the isotopic pattern of the precursor and fragment ions highly distinctive. The mass difference between the precursor ion and the fragment ions allows for the precise identification of the lost neutral fragments (e.g., a loss of 34.03 Da corresponding to CD₃OD). This confirms the location of the deuterium labels on the methoxy (B1213986) groups and verifies the structural integrity of the molecule.

Table 2: Predicted Key Fragment Ions in Tandem MS of [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Neutral Loss | Formula of Neutral Loss | Predicted Fragment Ion (m/z) |

| 409.3432 | Loss of Trideuteriomethanol | CD₃OD | 375.3129 |

| 409.3432 | Loss of Deuterated Formaldehyde | CD₂O | 377.3228 |

| 375.3129 | Loss of Trideuteriomethanol | CD₃OD | 341.2826 |

| 377.3228 | Loss of Trideuteriomethanol | CD₃OD | 343.2925 |

Note: This table presents predicted fragmentation data based on established fragmentation mechanisms for similar compounds.

Advanced Spectroscopic Techniques

Beyond mass spectrometry, other advanced spectroscopic methods can probe the unique properties of this compound, from its solid-state structure to its behavior upon electronic excitation.

Terahertz (THz) Spectroscopy for Crystalline and Molecular Interaction Analysis

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is a powerful non-destructive technique for analyzing low-frequency molecular vibrations, such as those associated with crystal lattice modes and intermolecular interactions.

For a crystalline solid like this compound, the THz spectrum would exhibit characteristic absorption peaks corresponding to its specific vibrational modes. Studies on the parent compound, melamine, have identified distinct absorption peaks at approximately 2.0, 2.26, and 2.6 THz. chemrxiv.org These absorptions are attributed to collective vibrational modes of the crystal lattice.

Table 3: Comparison of Reported and Predicted THz Absorption Peaks

| Compound | Reported/Predicted Peak 1 (THz) | Reported/Predicted Peak 2 (THz) | Reported/Predicted Peak 3 (THz) |

| Melamine (Reported) | 2.00 nih.gov | 2.25 nih.gov | 2.60 chemrxiv.org |

| This compound (Predicted) | < 2.00 | < 2.25 | < 2.60 |

Note: Predictions for this compound are based on the expected red shift due to the kinetic isotope effect.

Femtosecond Transient Absorption Spectroscopy for Excited-State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique used to study ultrafast dynamic processes that occur in molecules after they absorb light. An ultrashort laser pulse (the pump) excites the molecule to a higher electronic state, and a second, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes.

The core of this compound is a triazine ring, which is the primary chromophore responsible for its ultraviolet absorption. Studies on melamine have shown that upon UV excitation, the molecule undergoes very rapid internal conversion to return to the electronic ground state, with a lifetime of approximately 13 picoseconds (ps). mdpi.comdtic.mil This rapid, non-radiative decay pathway is a key factor in the photostability of triazine compounds. mdpi.comdtic.mil

For this compound, the excited-state dynamics are expected to be dominated by the triazine core. The vast majority of excited molecules are predicted to decay non-radiatively back to the ground state on a picosecond timescale. The deuteration of the peripheral methyl groups is unlikely to significantly alter the primary relaxation pathway of the core chromophore. However, fs-TA could potentially reveal subtle secondary isotope effects on the rates of vibrational cooling or intersystem crossing to a triplet state. mdpi.comdtic.mil Such studies provide fundamental insights into how peripheral structural modifications can influence the photophysical behavior of a molecule.

Table 4: Reported Excited-State Dynamics for Related Triazine Compounds

| Compound | Excitation Wavelength (nm) | Observed Process | Lifetime (ps) | Reference |

| Melamine | 240 | Internal Conversion | 13 | mdpi.comdtic.mil |

| Melamine-Lysine Derivative | 240 | Internal Conversion | 18 | mdpi.com |

| This compound | ~240 (Predicted) | Internal Conversion | ~13 (Predicted) |

Note: Data for this compound is predicted based on the known photophysics of the melamine chromophore.

Applications of Hexakis Trideuteriomethyl Melamine As an Internal Standard in Analytical Methodologies

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification, and the use of Hexakis(trideuteriomethyl)melamine is central to its application for melamine (B1676169) analysis. This method relies on altering the isotopic composition of the analyte in a sample by adding a known amount of its isotopically enriched counterpart. The subsequent measurement of the altered isotope ratio by a mass spectrometer allows for the precise calculation of the analyte's concentration. This approach is considered a primary ratio method, capable of providing results with high accuracy and metrological traceability.

The development of robust LC-IDMS methods is crucial for the accurate determination of melamine in complex food matrices like milk powder and infant formula. nih.govnih.gov These methods typically involve rapid sample preparation, which includes dissolving the sample, precipitating proteins with a solvent like acetonitrile, and spiking with the isotopically labeled internal standard. nih.govresearchgate.net

Chromatographic separation is commonly achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining highly polar compounds like melamine. nih.govrestek.com Detection is performed using tandem mass spectrometry (MS/MS), often in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native melamine and the deuterated internal standard. nih.govnih.gov

Method validation demonstrates the reliability of the LC-IDMS approach. Key performance indicators include the limit of detection (LOD), recovery, and linearity. For instance, one validated method for milk powder reported an LOD of 13 µg kg⁻¹ and melamine recovery rates between 78.7% and 126.3% at various spiking levels. nih.gov The use of the isotope dilution calibration procedure effectively mitigates matrix effects, which can otherwise cause detector sensitivity to fluctuate significantly. nih.govresearchgate.net

| Parameter | Reported Value/Condition | Matrix | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 13 µg kg⁻¹ | Milk Powder | nih.gov |

| Analyte Recovery | 78.7–126.3% | Milk Powder | nih.gov |

| Chromatography | Hydrophilic Interaction (HILIC) | Infant Formula | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | Milk Powder | nih.govresearchgate.net |

| Highest Detected Level | 0.96 mg kg⁻¹ | Infant Formula | researchgate.net |

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a powerful alternative to LC-based methods for melamine analysis, particularly due to its high specificity and reduced susceptibility to matrix-induced ion suppression commonly seen in electrospray ionization. waters.com The application of an isotopic dilution approach with a labeled internal standard is essential for ensuring accuracy in GC-MS/MS analysis. waters.comnih.gov

A critical step in the GC-MS/MS workflow is the derivatization of melamine and its analogs to increase their volatility and thermal stability for gas chromatographic analysis. waters.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (TMS) derivatives of the analytes. nih.govspkx.net.cn This derivatization step increases the mass of the compounds, allowing for the monitoring of multiple significant transitions in MS/MS mode and ensuring unambiguous identification according to regulatory criteria. waters.com The use of a stable isotope-labeled internal standard corrects for any variability during both the derivatization and the analytical measurement steps.

| Parameter | Description/Condition | Source |

|---|---|---|

| Key Advantage | Signal is not significantly affected by matrix effect (ion suppression) | waters.com |

| Required Step | Derivatization with agents like BSTFA to increase volatility | waters.comnih.gov |

| Linearity Range | 0.1 to 10 mg kg⁻¹ | waters.com |

| Detection Limits | 0.1 to 0.2 mg kg⁻¹ (except for cyanuric acid) | waters.com |

| Internal Standard | Stable isotope-labeled analogs (e.g., ¹³C₃¹⁵N₃ melamine) | waters.com |

While isotope-labeled internal standards are highly effective at correcting for matrix effects, their behavior in the electrospray ionization (ESI) source must be carefully evaluated to ensure the highest accuracy. Research has shown that different isotope-labeled analogs of melamine can exhibit distinct ESI responses and be subject to varying degrees of matrix effects. nih.gov

A study comparing melamine with ¹³C₃-melamine, ¹³C₃+¹⁵N₃-melamine, and ¹⁵N₃-melamine found that while their ionization efficiencies in the ESI source were similar, the intensities of their corresponding quantitative fragment ions differed. nih.gov This phenomenon was attributed to rare cleavage pathways that could be identified specifically by the ¹⁵N-labeled analogs. nih.gov

Crucially, the investigation revealed that certain labeled standards can have an interactive effect on the analyte's ionization. For instance, ¹⁵N-labeled melamine was found to cause significant ion suppression of native melamine in a matrix solution, whereas ¹³C-labeled melamine had minimal influence. nih.gov This differential matrix effect is critical, as using an internal standard that interacts with the analyte's ionization can lead to significant measurement inaccuracies, with potential deviations reaching as high as 59% in specific matrices. nih.gov This underscores the importance of selecting a labeled internal standard, such as a deuterated version, that demonstrates ionization behavior as close as possible to that of the native analyte under the specific analytical conditions.

Role in High-Throughput Quantitative Analysis

In situations requiring the rapid screening of a large number of samples for melamine contamination, high-throughput analytical methods are essential. The use of this compound as an internal standard is integral to maintaining quantitative accuracy in these fast-paced analytical workflows.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the high-throughput analysis of small molecules like melamine. rsc.org This technique offers several advantages, including rapid analysis times, minimal sample preparation, and a high tolerance for salts and other impurities often found in complex samples. rsc.orgnih.gov

In this method, the sample is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (2,5-DHB) or sinapinic acid, on a target plate and analyzed. rsc.orgresearchgate.netnih.gov For quantitative analysis, an internal standard like this compound is added to the sample. The concentration of melamine is determined by comparing the mass spectral peak intensity ratio of the analyte to the internal standard. researchgate.net This approach has been validated against conventional LC-MS methods and has shown excellent linearity, precision, and accuracy. rsc.org The speed of MALDI-TOF MS is a significant benefit, with some methods reporting analysis times of approximately 10 seconds per sample, making it ideally suited for large-scale screening. nih.gov

| Parameter | Reported Value/Condition | Source |

|---|---|---|

| Analysis Time | ~10 seconds per sample | nih.gov |

| Technique Advantage | High-throughput, minimal sample preparation, high tolerance to impurities | rsc.org |

| Limit of Quantification (Melamine) | 25 µg/L (in solution), 0.5 µg/g (in milk powder) | nih.gov |

| Linearity (R²) | >0.999 | nih.gov |

| Validation | Comparable results to LC-ESI-MS data | rsc.org |

Strategies for Ensuring Accuracy and Precision in Complex Sample Matrices

Achieving accurate and precise quantification of melamine in complex matrices like infant formula, animal tissues, and other food products requires a multi-faceted strategy where the use of an isotope-labeled internal standard is the cornerstone. nih.govresearchgate.netnih.govnih.gov

The fundamental principle is that an ideal internal standard, such as this compound, behaves identically to the native analyte during every step of the analytical process. nih.gov This includes extraction, sample cleanup, chromatography, and ionization. lcms.cz By co-eluting, both the analyte and the standard are exposed to the same matrix components at the same time, leading to a similar degree of ion suppression or enhancement. chromatographyonline.com The ratio of their signals remains constant, allowing for reliable correction of these matrix-induced variations.

Effective sample preparation is a critical first step to reduce the complexity of the matrix before instrumental analysis. Techniques commonly employed include:

Protein Precipitation: Using solvents like acetonitrile to remove the bulk of proteins from samples such as milk or infant formula. nih.govresearchgate.net

Solid-Phase Extraction (SPE): Employing specialized cartridges, such as mixed-mode cation exchange (MCX), to selectively isolate melamine from the sample extract while removing interfering compounds. mdpi.comsigmaaldrich.comusda.gov

For exceptionally complex samples, advanced separation techniques may be necessary. Two-dimensional liquid chromatography (2D-LC) provides significantly enhanced selectivity and peak capacity compared to conventional one-dimensional LC. nih.govmdpi.comnih.gov This approach can effectively separate melamine from interfering matrix components that might not be removed during sample preparation, further minimizing matrix effects and improving the accuracy of IDMS measurements. nih.govresearchgate.net

Finally, the careful selection of the labeled analog is paramount. As demonstrated by studies on ESI responses, not all isotopically labeled standards behave identically. nih.gov It is crucial to validate that the chosen internal standard does not introduce its own analytical artifacts, such as differential ionization suppression, which could compromise the accuracy of the final result. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation Using Deuterium Labeling

Probing Reaction Mechanisms of Melamine (B1676169) Derivatives

Deuterium (B1214612) labeling provides a subtle yet powerful modification that allows researchers to track the fate of specific atoms or functional groups throughout a chemical reaction without significantly altering the chemical properties of the molecule. This is particularly useful in the study of complex, multi-step reactions involving melamine derivatives.

Insights into Melamine-Formaldehyde Condensation and Curing Reactions through Deuterated Analogs

The condensation and curing of melamine-formaldehyde (MF) resins are complex processes involving multiple reaction steps, including methylolation and the formation of methylene (B1212753) and ether bridges. uaeu.ac.aenih.gov Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for studying these reactions. uaeu.ac.aescispace.com The use of deuterated analogs, such as those prepared with deuterated formaldehyde (B43269), can provide deeper insights into the reaction mechanisms.

The curing of MF resins typically proceeds in two stages. uaeu.ac.ae The initial stage involves the conversion of methylol groups, and the second stage is the crosslinking of these groups to form methylene bridges. uaeu.ac.ae FTIR studies at different temperatures have helped to elucidate this two-stage mechanism. uaeu.ac.ae The use of a compound like Hexakis(trideuteriomethyl)melamine, where the methyl groups are deuterated, would allow for precise tracking of these groups during the curing process. For instance, monitoring the vibrational frequencies of C-D bonds in place of C-H bonds can help distinguish between different chemical environments and reaction intermediates.

The reaction mechanism is also influenced by factors such as pH and the molar ratio of formaldehyde to melamine. mdpi.com Studies have shown that with fully alkylated melamine formaldehyde resins, specific acid catalysis is the dominant crosslinking mechanism, whereas with partially alkylated resins, demethylolation followed by general acid catalysis is observed. wernerblank.comresearchgate.net In these cases, methoxymethyl groups, not methylol groups, were identified as the reactive sites. wernerblank.comresearchgate.net The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be a powerful tool in these studies. nih.govsemanticscholar.org By comparing the reaction rates of deuterated and non-deuterated melamine derivatives, the rate-determining steps of the reaction can be identified. For example, a significant kinetic isotope effect would be expected if a C-H bond is broken in the rate-determining step, and this effect would be observable by using a deuterated analog. nih.govsemanticscholar.org

Real-time NMR analysis has been employed to monitor the formation of MF resins, providing quantitative data on the various species present during the reaction. scispace.com The use of deuterated formaldehyde in such studies would simplify the ¹H-NMR spectra, allowing for a clearer observation of the signals from the non-deuterated parts of the molecules and a more straightforward quantification of the different structures being formed. researchgate.net

Table 1: Spectroscopic and Thermal Analysis of Melamine-Formaldehyde Curing

| Analytical Technique | Observation | Mechanistic Insight |

| Differential Scanning Calorimetry (DSC) | Two exothermic peaks observed during curing. uaeu.ac.ae | Indicates a two-step crosslinking reaction process. uaeu.ac.ae |

| Fourier Transform Infrared Spectroscopy (FTIR) | Changes in vibrational bands at different temperatures. uaeu.ac.ae | Elucidates the two-stage curing mechanism, including demethylolation and crosslinking. uaeu.ac.ae |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Real-time monitoring of species formation. scispace.com | Provides quantitative data on reaction intermediates and products. scispace.com |

Deuteration Studies in Adduct Formation and CO₂ Capture by Melamine Derivatives

Melamine and its derivatives have been investigated for their potential in carbon dioxide (CO₂) capture. csic.esacs.org Theoretical studies using Density Functional Theory (DFT) have shown that the interaction between melamine and CO₂ can lead to the formation of noncovalent complexes and, under certain conditions, covalent adducts. csic.esacs.org The capture of CO₂ involves interactions between the nitrogen atoms of the triazine ring and the carbon atom of CO₂, as well as hydrogen bonding between the amine hydrogens and the oxygen atoms of CO₂. csic.es

Deuterium labeling can be instrumental in experimental studies aimed at verifying these theoretical predictions. By using deuterated melamine derivatives, researchers can use techniques like mass spectrometry and NMR to study the structure of the melamine-CO₂ adduct. For instance, mass spectrometry of a deuterated melamine-CO₂ adduct would show a mass shift corresponding to the number of deuterium atoms, confirming the incorporation of the melamine derivative into the adduct. researchgate.net

The presence of anions has been shown to facilitate the formation of covalent adducts between melamine and CO₂. csic.esacs.org DFT calculations have explored the interaction with various anions, and the results indicate that polarization is a key energetic component in the formation of these adducts. csic.esacs.org Experimental validation of these findings could be achieved by studying the interaction of deuterated melamine derivatives with CO₂ in the presence of these anions.

Table 2: Theoretical Data on Melamine-Anion-CO₂ Adduct Formation

| Anion | Interaction Energy (kJ/mol) | Intermolecular N-C distance in complex (Å) |

| B(CH₃)₄⁻ | -29.5 to -33.6 | 2.65 to 2.77 |

| BF₄⁻ | -29.5 to -33.6 | 2.65 to 2.77 |

| CN⁻ | -29.5 to -33.6 | 2.65 to 2.77 |

| Br⁻ | -29.5 to -33.6 | 2.65 to 2.77 |

| Cl⁻ | -29.5 to -33.6 | 2.65 to 2.77 |

| F⁻ | -29.5 to -33.6 | 2.65 to 2.77 |

| Data from DFT calculations of melamine:anion:CO₂ complexes. csic.esacs.org |

Tracing Molecular Transformations and Exchange Processes in Chemical Systems

Deuterium labeling is a cornerstone of studies aimed at tracing the pathways of molecular transformations and exchange processes. The synthesis of deuterated compounds, such as melamine-d6, where the amine hydrogens are exchanged for deuterium, has been reported and provides a basis for such investigations. researchgate.net

In the context of this compound, the deuterated methyl groups serve as a unique tag. This allows for the unambiguous tracking of these groups in complex reaction mixtures. For example, in reactions involving the transfer or exchange of methyl groups, the use of a deuterated analog would allow for the clear identification of the products and the elucidation of the reaction pathway through mass spectrometry or NMR spectroscopy. epj-conferences.org

Hydrogen-deuterium exchange (H/D exchange) mass spectrometry is a powerful technique for studying the structure and dynamics of molecules. researchgate.net By exposing a molecule to a deuterated solvent, the exchangeable protons can be replaced by deuterium, and the extent of this exchange can be monitored by mass spectrometry. researchgate.net This provides information about the solvent accessibility of different parts of the molecule and can be used to study conformational changes.

Elucidation of Ligand Binding and Coordination Mechanisms

The principles of using deuterium labeling to study reaction mechanisms can be extended to the investigation of ligand binding and coordination in metal complexes. While direct studies on this compound as a ligand were not found, the methodology is well-established. For example, H/D exchange reactions have been used to investigate the transformation of imines in iron complexes. nih.gov

In such studies, the exchange of specific protons on the ligand with deuterium from a deuterated solvent can be monitored by NMR spectroscopy. nih.gov The rate and pattern of this exchange provide valuable information about the mechanism of the ligand transformation, including the involvement of specific intermediates and the role of the metal center. The use of a deuterated ligand from the outset would provide a clear spectroscopic marker to follow the ligand's behavior upon coordination and subsequent reactions.

Research on Interactions and Derivatives Involving Deuterated Melamines

Deuterated Melamine (B1676169) in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Melamine is a cornerstone molecule in this field due to its ability to form extensive hydrogen-bonding networks.

Melamine and its derivatives, like cyanuric acid, are well-known for forming highly stable, planar networks through specific hydrogen-bonding patterns. rsc.org The substitution of hydrogen atoms on the methyl groups or the amine groups of melamine with deuterium (B1214612) can influence these interactions. A deuterium atom forms a slightly stronger hydrogen bond than a protium (B1232500) atom. This phenomenon, known as the deuterium isotope effect, can lead to more stable self-assembled structures. nih.gov

Table 1: Comparison of Hydrogen vs. Deuterium Bond Properties

| Property | Hydrogen (H) Bond | Deuterium (D) Bond | Implication for Melamine Self-Assembly |

|---|---|---|---|

| Bond Energy | Weaker | Slightly Stronger | Increased thermodynamic stability of deuterated melamine assemblies. |

| Vibrational Frequency | Higher (e.g., N-H stretch) | Lower (e.g., N-D stretch) | Allows for spectroscopic differentiation (e.g., via IR or Raman) between H- and D-bonded species. |

| Zero-Point Energy | Higher | Lower | Contributes to the higher dissociation energy of the D-bond. |

The self-assembly of melamine and its derivatives can lead to various nanostructures, including tapes, rosettes, and layered sheets. rsc.org The enhanced stability offered by deuterium bonding can influence the morphology and dimensions of these structures. For instance, the greater stability might favor the formation of larger or more ordered crystalline domains. By using techniques like Scanning Tunneling Microscopy (STM), researchers can visualize these assemblies on surfaces and identify the specific patterns of hydrogen bonds that hold them together. Comparing the structures formed by deuterated and non-deuterated melamines can provide insights into how subtle changes in intermolecular forces direct the formation of complex nanostructures.

Investigation of Deuterated Melamine in Polymeric Systems

Melamine-formaldehyde (MF) resins are important thermosetting polymers used in laminates, coatings, and adhesives. The curing process involves a complex series of condensation reactions that form a highly cross-linked network. Deuterated analogs of melamine are instrumental in elucidating the mechanisms and kinetics of these reactions.

The curing of MF resins involves reactions between methylolmelamines and other functional groups, leading to the formation of ether and methylene (B1212753) bridges. nih.gov By selectively deuterating the methyl groups, as in Hexakis(trideuteriomethyl)melamine, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to trace the fate of these specific groups during the crosslinking process.

This isotopic labeling helps to distinguish between different potential reaction pathways. For example, it can help determine whether a particular bond cleavage event is rate-limiting by measuring the kinetic isotope effect (KIE)—a change in reaction rate upon deuterium substitution. nih.gov The KIE can provide powerful evidence for or against a proposed reaction mechanism, such as the mechanism of transetherification and self-condensation in melamine resins.

Using deuterated tracers allows for a more detailed, molecular-level understanding. By monitoring the changes in the vibrational spectra (e.g., using FTIR spectroscopy) of the C-D bonds versus C-H bonds, one can track the consumption of reactants and the formation of specific cross-links in real-time. nih.gov This approach enables the calculation of conversion-dependent activation energies and helps to build more accurate kinetic models for the complex, multi-step curing process. researchgate.netncsu.eduimapsjmep.orgmdpi.com Such studies reveal how the network evolves from a collection of prepolymers into a rigid, thermoset material. nih.gov

Table 2: Phases of Melamine-Formaldehyde (MF) Resin Curing

| Phase | Approximate Temperature Range | Key Chemical Events |

|---|---|---|

| I (Stationary) | Room Temp. to ~60 °C | System is primarily composed of free methylol groups; no significant chemical transformation. nih.gov |

| II (Flexible Network Formation) | ~60 °C to ~110 °C | Formation of a flexible network mainly through the creation of ether linkages. nih.gov |

| III (Rigid Network Formation) | ~110 °C to ~130 °C | Further conversion of methylol groups to ether bridges, leading to a more rigid network. nih.gov |

| IV (Network Hardening) | ~130 °C to ~170 °C | Transformation of methylols and ether bridges into more stable methylene cross-links. nih.gov |

| V (Network Consolidation) | >170 °C | Final conversion of remaining ether bridges into methylene bridges, consolidating the network. nih.gov |

Environmental and Biogeochemical Fate Studies Utilizing Deuterated Tracers

Isotopic tracers are essential tools for tracking the movement and transformation of substances in the environment. While the search results primarily highlight the use of deuterated water as a tracer in hydrogeological and microbial studies, the principles are directly applicable to tracking organic compounds like melamine. researchgate.net

Melamine can enter the environment and serve as a nitrogen source for certain microorganisms. nih.govresearchgate.net To study its degradation pathway, scientists can introduce deuterated melamine into a soil or water sample and monitor its transformation over time. By analyzing samples with mass spectrometry, they can identify the metabolic byproducts that retain the deuterium label. This method allows for the unambiguous tracing of the melamine molecule through complex biogeochemical cycles, distinguishing its fate from other nitrogen sources present in the environment. Such studies are crucial for assessing the environmental impact and bioremediation potential of melamine and other s-triazine compounds. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Hexakis Trideuteriomethyl Melamine

Crafting Purity and Precision: Novel Synthetic Strategies for Ultra-High Purity and Regioselectively Deuterated Analogs

The future development of Hexakis(trideuteriomethyl)melamine and its analogs hinges on the ability to produce these compounds with exceptional purity and to control the precise placement of deuterium (B1214612) atoms within the molecule.

The synthesis of ultra-high purity this compound necessitates a multi-faceted approach. Starting with highly pure, non-deuterated melamine (B1676169) and deuterated methylating agents is a critical first step. Traditional purification techniques such as recrystallization and sublimation will continue to play a role, but achieving "ultra-high purity" will likely require the adoption of more advanced methods. Techniques like preparative chromatography, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), offer superior separation capabilities for removing even trace impurities. moravek.commdpi.com Furthermore, the development of purification protocols specifically designed for isotopically labeled compounds will be crucial to minimize isotopic scrambling and ensure the final product's isotopic enrichment is maximized. moravek.com

Beyond full deuteration, the ability to synthesize regioselectively deuterated melamine analogs opens up a new dimension for research. These analogs, with deuterium atoms at specific positions on the methyl groups or the melamine ring, would be invaluable for detailed mechanistic studies. acs.orgnih.govnih.gov Current strategies for regioselective deuteration often involve multi-step synthetic sequences, utilizing protecting groups and specific deuterating agents. Future research will likely focus on developing more efficient and direct methods. This could involve the use of novel catalysts that can direct deuteration to specific sites on the melamine scaffold or its precursors with high selectivity. acs.org The development of such methods would significantly reduce the cost and complexity of producing these highly specialized molecules. google.com

A Sharper Focus: Integration with Advanced Hyphenated Analytical Techniques

To fully exploit the unique properties of this compound, its integration with advanced hyphenated analytical techniques is paramount. These techniques, which couple a separation method with a detection method, offer unparalleled resolution and specificity.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are workhorse techniques for the analysis of melamine and its derivatives. nist.govmdpi.com For this compound, these methods can be readily adapted. However, the future lies in the application of more sophisticated hyphenated systems. Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC), provides a significant increase in peak capacity, enabling the separation of complex mixtures and the resolution of closely related isomers that may be present in synthetic preparations or as transformation products in environmental samples. nist.govmdpi.comunime.it

Furthermore, the coupling of ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS) presents a powerful tool for the analysis of deuterated compounds. nih.govnih.govacs.orgacs.org IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond mass-to-charge ratio. This can be particularly useful for distinguishing between isotopologues and for confirming the identity of this compound in complex matrices. The combination of LC, IMS, and MS (LC-IMS-MS) would offer an exceptionally high degree of confidence in the identification and quantification of this and other deuterated compounds. nih.gov

Unraveling Mechanisms and Building New Materials: Expansion into Mechanistic Organic Chemistry and Materials Science

The unique properties of this compound make it a valuable tool for fundamental studies in organic chemistry and for the development of novel materials.

In mechanistic organic chemistry, the kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. nih.govnih.govyoutube.com By comparing the reaction rates of the deuterated and non-deuterated versions of a molecule, researchers can gain insights into the rate-determining step of a reaction. This compound could be employed to study the mechanisms of reactions involving melamine, such as the formation of melamine-formaldehyde resins. Understanding the KIE in these reactions could lead to better control over the polymerization process and the properties of the resulting materials.

In the realm of materials science, deuterated polymers often exhibit enhanced stability and different physical properties compared to their non-deuterated counterparts. The incorporation of this compound as a monomer or cross-linker in polymers could lead to materials with improved thermal stability, altered optical properties, or modified mechanical characteristics. proteochem.comwikipedia.orgnih.govyoutube.com For instance, using deuterated cross-linkers can influence the network structure of polymers, leading to materials with tailored properties for specific applications. proteochem.comnih.gov Research in this area could open up new possibilities for the design of advanced polymers for a variety of applications, from specialty coatings to high-performance composites.

A Standard for Safety: Applications in Advanced Analytical Standards for Emerging Contaminants Research

The presence of melamine as an emerging contaminant in food and the environment has highlighted the need for accurate and reliable analytical methods for its detection and quantification. This compound is poised to play a crucial role as an advanced analytical standard in this area.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for sample matrix effects and variations in instrument response. umsl.educlearsynth.comnih.govnih.govepa.govnih.gov In this technique, a known amount of a stable isotope-labeled internal standard is added to the sample at the beginning of the analytical workflow. Because the labeled standard behaves almost identically to the unlabeled analyte during extraction, cleanup, and analysis, it provides a highly reliable means of quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.